(p-Methoxy-Benzoyl)-phosphonic acid diethyl ester

Stereoselective synthesis Horner-Wadsworth-Emmons olefination Vinylphosphonate synthesis

(p-Methoxy-Benzoyl)-phosphonic acid diethyl ester (CAS 16703-95-0), also referred to as diethyl (4-methoxybenzoyl)phosphonate, is an aromatic acylphosphonate with molecular formula C12H17O5P and molecular weight 272.2341. This compound belongs to the class of α-keto phosphonates, characterized by a carbonyl group directly bonded to the phosphorus atom of a phosphonate ester.

Molecular Formula C12H17O5P
Molecular Weight 272.23 g/mol
CAS No. 16703-95-0
Cat. No. B12070646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(p-Methoxy-Benzoyl)-phosphonic acid diethyl ester
CAS16703-95-0
Molecular FormulaC12H17O5P
Molecular Weight272.23 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(=O)C1=CC=C(C=C1)OC)OCC
InChIInChI=1S/C12H17O5P/c1-4-16-18(14,17-5-2)12(13)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3
InChIKeySDVRDVLYLCQGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (p-Methoxy-Benzoyl)-phosphonic acid diethyl ester CAS 16703-95-0 | Acylphosphonate for HWE Olefination and Phosphonate Ligand Synthesis


(p-Methoxy-Benzoyl)-phosphonic acid diethyl ester (CAS 16703-95-0), also referred to as diethyl (4-methoxybenzoyl)phosphonate, is an aromatic acylphosphonate with molecular formula C12H17O5P and molecular weight 272.2341 [1]. This compound belongs to the class of α-keto phosphonates, characterized by a carbonyl group directly bonded to the phosphorus atom of a phosphonate ester. The p-methoxy substituent on the aromatic ring confers distinct electronic properties that modulate electrophilicity at the carbonyl carbon and influence reactivity profiles in Horner-Wadsworth-Emmons (HWE) olefination and nucleophilic addition reactions . The compound is synthesized via the Michaelis-Arbuzov reaction from 4-methoxybenzoyl chloride and triethyl phosphite .

Why Diethyl (4-methoxybenzoyl)phosphonate CAS 16703-95-0 Cannot Be Replaced by Generic Acylphosphonates


Acylphosphonates are not interchangeable reagents. The electronic character of the aromatic substituent and the identity of the phosphonate ester group directly govern reaction outcomes in stereoselective syntheses. In Horner-Wadsworth-Emmons olefination, the p-methoxy substituent modulates the electrophilicity of the carbonyl group, altering both reaction yield and Z/E selectivity compared to unsubstituted or electron-deficient analogs . Furthermore, substitution of the diethyl ester with dimethyl or diisopropyl variants changes the steric and electronic environment at phosphorus, impacting reaction rates, hemiketal formation equilibrium, and the stability of tetrahedral intermediates [1]. In coordination chemistry applications, the specific steric and electronic profile of this compound dictates the geometry and stability of lanthanide complexes [2]. The evidence presented below quantifies these non-interchangeable performance differences.

Quantitative Differentiation Evidence for Diethyl (4-methoxybenzoyl)phosphonate CAS 16703-95-0 vs. Acylphosphonate Analogs


Z-Selective HWE Olefination: Substrate-Dependent Yield and Selectivity Compared to Benzoylphosphonate and p-Nitro Analog

In Z-selective Still–Gennari Horner-Wadsworth-Emmons olefination, diethyl (4-methoxybenzoyl)phosphonate demonstrates substantially different performance relative to the unsubstituted diethyl benzoylphosphonate. While standard HWE conditions were 'either unsuccessful at all, or resulted in inferior Z-selectivity and lower isolated yields' for acylphosphonates generally, the Still–Gennari modification using acylphosphonates achieved yields up to 94% and Z-selectivity up to 96% across the substrate scope including p-methoxy-substituted derivatives . Critically, the p-methoxy substituent modulates the electrophilicity of the carbonyl carbon, directly influencing reaction outcome; electron-donating substituents alter the stability of the intermediate oxaphosphetane and thereby govern Z/E ratios .

Stereoselective synthesis Horner-Wadsworth-Emmons olefination Vinylphosphonate synthesis

Lanthanide Complex Templated Synthesis: Distinct Diastereomeric Distribution and Stability of Gd(III) Complexes

Diethyl (4-methoxybenzoyl)phosphonate was used to synthesize nonadentate imino-phosphonate ligand L¹ via Schiff-base condensation in the presence of lanthanide template ions, forming complexes [Ln(L¹)] (Ln = Y, La, Gd, Yb). The three chiral phosphorus centers generate four possible diastereomers, yet crystal structures of [Gd(L¹)] reveal the presence of only one diastereomer in the solid state [1]. In contrast, the analogous acetyl phosphonate-derived ligand L produces a different diastereomeric profile in solution. Stability studies in D₂O demonstrate that [Y(L¹)] exhibits distinct stability behavior in both neutral and acidic media, which is critical for biomedical applications [1].

Coordination chemistry Lanthanide complexes MRI contrast agent development

GC Retention Behavior: Quantitative Kovats Retention Index Differentiation from Other Dialkyl Aroylphosphonates

Gas chromatographic analysis of dialkyl esters of aroylphosphonic acids reveals that two key factors influence retention behavior: the identity of the alkoxy group on phosphorus and the substituent on the aromatic ring [1]. Diethyl (4-methoxybenzoyl)phosphonate exhibits a Kovats retention index (I) of 1952 on OV-1 packed column at 200°C and 1964 at 220°C [1]. This quantitative retention parameter is distinct from other dialkyl aroylphosphonates with different alkoxy groups (e.g., dimethyl, diisopropyl) or different aromatic substituents (e.g., unsubstituted, p-nitro, p-chloro).

Analytical chemistry Gas chromatography Method validation

Electrophilic Reactivity Modulation: p-Methoxy vs. p-Alkoxy Substituent Effects on Carbonyl Electrophilicity

The presence of a powerful electron-releasing p-alkoxy substituent on arenecarbonylphosphonates significantly alters the electrophilic character of the carbonyl group relative to unsubstituted or electron-deficient analogs [1]. This electronic modulation directly impacts reactivity in nucleophilic addition reactions including the Schmidt reaction. The p-methoxy group increases electron density at the carbonyl carbon through resonance donation, which influences both the rate of nucleophilic attack and the stability of tetrahedral intermediates formed during reaction [1]. In contrast, arenecarbonylphosphonates bearing electron-withdrawing groups exhibit enhanced electrophilicity and different reaction kinetic profiles.

Physical organic chemistry Structure-activity relationship Reaction mechanism

Validated Application Scenarios for Diethyl (4-methoxybenzoyl)phosphonate CAS 16703-95-0 Based on Quantitative Evidence


Stereoselective Synthesis of Z-α,β-Unsaturated Phosphonates via Still–Gennari HWE Olefination

Use this compound as the acylphosphonate substrate in Z-selective Still–Gennari Horner-Wadsworth-Emmons olefination for the preparation of Z-α,β-unsaturated phosphonates bearing a carbonyl or ester moiety in the β-position. The p-methoxy substitution profile enables successful olefination under conditions where standard HWE protocols fail or produce inferior stereoselectivity, with reported outcomes up to 94% yield and 96% Z-selectivity . This application is supported by the quantitative differentiation evidence in Evidence Item 1 (Section 3) demonstrating substrate-dependent performance in stereoselective olefination.

Templated Synthesis of Nonadentate Imino-Phosphonate Ligands for Lanthanide Coordination Complexes

Employ this compound as the phosphonate building block in Schiff-base condensation with polyamino scaffolds such as 1,4,7-tris(2-aminoethyl)-1,4,7-triazacyclononane to generate nonadentate imino-phosphonate ligands. The p-methoxybenzoyl phosphonate moiety provides the specific steric and electronic environment required to achieve single-diastereomer crystallization of the resulting Gd(III) complex, a feature not guaranteed with other acylphosphonate derivatives . This application is directly supported by the direct head-to-head comparison evidence in Evidence Item 2 (Section 3).

Gas Chromatographic Method Development and Compound Identity Verification Using Kovats Retention Indices

Utilize the documented Kovats retention indices (I = 1952 at 200°C; I = 1964 at 220°C on OV-1 stationary phase) for GC method development, peak identification, and quality control of this compound in synthetic mixtures . The specific retention behavior distinguishes this diethyl ester from dimethyl and other alkyl ester variants, as well as from differently substituted aroylphosphonates. This application is supported by the class-level inference evidence in Evidence Item 3 (Section 3).

Nucleophilic Addition Reactions Requiring Reduced Carbonyl Electrophilicity

Select this compound for reactions where a less electrophilic acylphosphonate carbonyl is advantageous—such as in Schmidt reactions or nucleophilic additions requiring stabilized tetrahedral intermediates. The p-methoxy substituent's electron-releasing resonance effect reduces carbonyl electrophilicity compared to unsubstituted or electron-deficient arenecarbonylphosphonates . This application is supported by the class-level inference evidence in Evidence Item 4 (Section 3) regarding electronic modulation of reactivity.

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